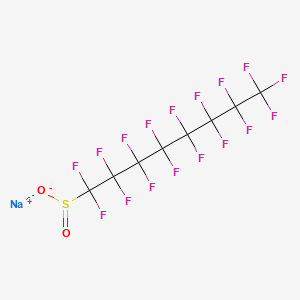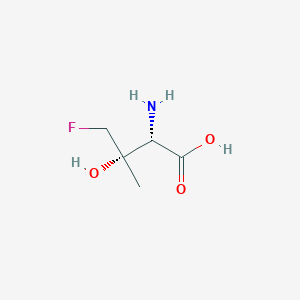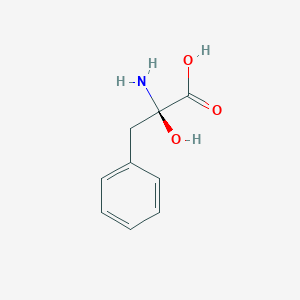
n-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide is an organic compound characterized by the presence of tert-butyl, bromophenyl, and chlorobutanamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide typically involves the reaction of 2-tert-butyl-4-bromoaniline with 4-chlorobutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group in the butanamide moiety can be reduced to an alcohol.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone, which can replace the bromine atom with iodine.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used to reduce the carbonyl group to an alcohol.
Oxidation Reactions: Potassium permanganate (KMnO4) can be used to oxidize the tert-butyl group.
Major Products
Substitution Reactions: The major product is the iodinated derivative of the original compound.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is tert-butyl alcohol.
科学的研究の応用
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)-4-chlorobutanamide: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
N-(2-Tert-butylphenyl)-4-chlorobutanamide: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide is unique due to the presence of both tert-butyl and bromophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H19BrClNO |
|---|---|
分子量 |
332.66 g/mol |
IUPAC名 |
N-(4-bromo-2-tert-butylphenyl)-4-chlorobutanamide |
InChI |
InChI=1S/C14H19BrClNO/c1-14(2,3)11-9-10(15)6-7-12(11)17-13(18)5-4-8-16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) |
InChIキー |
HMOVGEKKVWFVMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)NC(=O)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


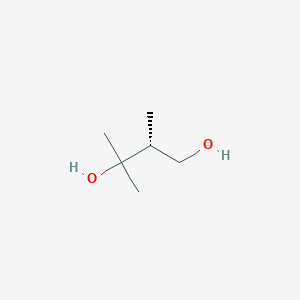
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
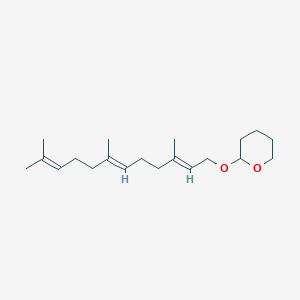

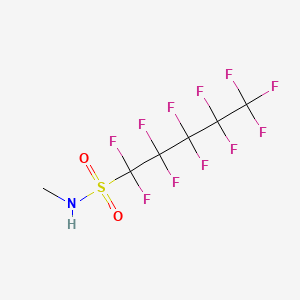


![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)

